 
            | REACTION_CXSMILES | P(Br)(Br)[Br:2].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([O:15][CH3:16])[CH:14]=1)[CH2:10]O>C1COCC1>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([O:15][CH3:16])[CH:14]=1)[CH2:10][Br:2] | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    P(Br)(Br)Br                                                                                 | 
| Name | |
| Quantity | 
                                                                                    25 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    COC=1C=C(CO)C=C(C1)OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    100 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1CCOC1                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                was stirred for 15-30 min at the same temperature                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the mixture which resulted                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction mixture was quenched by addition of ice-cold H2O (100 mL)                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                filtered through a Buchner funnel                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                The filtrate was diluted with brine (100 mL)                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                extracted with EtOAc (3×300 mL)                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                The combined organic extracts were dried (Na2SO4)                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated in vacuo                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The crude oil was purified by FCC (20% ethylacetate in hexane)                                                                             | 
| Reaction Time | 22.5 (± 7.5) min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    COC=1C=C(CBr)C=C(C1)OC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| YIELD: PERCENTYIELD | 92% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |